molecular formula C11H5Cl3O3 B164631 (E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione CAS No. 131651-40-6

(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione

Cat. No. B164631
M. Wt: 291.5 g/mol
InChI Key: DHXRSIONKUJHQE-SNAWJCMRSA-N
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Description

(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione, also known as KAA-2, is a natural product isolated from the fungus Penicillium sp. KAA-2 has been found to possess a range of biological activities and has been the subject of extensive research in recent years.

Scientific Research Applications

Understanding Atmospheric Fates

The photochemical degradation of 1,4-unsaturated dicarbonyls, including variants similar to the compound , helps in understanding the fates of aromatic hydrocarbon species in the atmosphere. These compounds are products of aromatic photochemical oxidation, which has significant implications for atmospheric chemistry (Liu, Jeffries, & Sexton, 1999).

Oxidation of 1,4-Benzenediols

Synthesizing Cyclohexadiene-diones

The reaction of 1,4-benzenediols with benzyltrimethylammonium tribromide results in the formation of 2,5-cyclohexadiene-1,4-diones, a process crucial for synthesizing compounds like (E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).

Novel Synthesis Methods

Facile Synthesis Techniques

The Diels-Alder reaction utilizing 3-chloro-1-methoxybutadiene with 2,3-dimethoxy-2,5-cyclohexadiene-1,4-dione provides a novel and efficient synthesis route for β-halogenated polysubstituted naphthalene inhibitors, indicating a pathway for creating complex derivatives of cyclohexadiene-diones (Flynn & Nies, 1986).

Chemical Transformations

Exploring Chemical Reactivity

Annulation of 2-formyl-2-cyclohexenones with enamines results in the formation of various diones, demonstrating the reactivity and potential for transformation of cyclohexadiene-diones under specific conditions (Meyer, Brannon, Merritt, & Seebach, 1986).

Crystal Structure Studies

Structural Insights

The crystal structure of compounds like mer-Triaqua(chloranilato-O,O')chloroiron(III) pentahydrate offers insights into the monomeric iron(III) complex with dianion of chloranilic acid, a related compound, providing valuable information on the structural properties of similar compounds (Abrahams, Hoskins, & Robson, 1996).

properties

CAS RN

131651-40-6

Product Name

(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione

Molecular Formula

C11H5Cl3O3

Molecular Weight

291.5 g/mol

IUPAC Name

3,6-dichloro-4-[(E)-4-chloro-3-methylbut-3-en-1-ynyl]-5-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C11H5Cl3O3/c1-5(4-12)2-3-6-7(13)10(16)11(17)8(14)9(6)15/h4,15H,1H3/b5-4+

InChI Key

DHXRSIONKUJHQE-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\Cl)/C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl

SMILES

CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl

Canonical SMILES

CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl

synonyms

mycenon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 2
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 3
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 4
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 5
Reactant of Route 5
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 6
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione

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